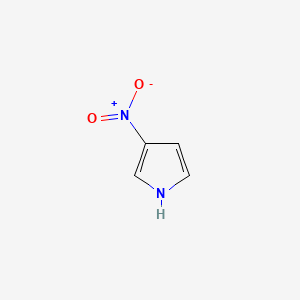

3-Nitropyrrole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-nitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNBPNACKZWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208042 | |

| Record name | 3-Nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-94-9 | |

| Record name | 3-Nitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 3-Nitropyrrole and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-nitropyrrole and its analogues. The information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.

The Core Structure: this compound

This compound is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a nitro group at the third position.[1] Its chemical formula is C4H4N2O2.[2][3][4][5] This foundational molecule serves as a versatile building block in the synthesis of a wide array of more complex, biologically active compounds.[6][7] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and electronic properties of the pyrrole ring, making it a key intermediate in the development of novel pharmaceuticals and functional materials.[7]

Caption: Chemical structure of 3-Nitro-1H-pyrrole.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C4H4N2O2 | [2][3][4][5] |

| Molecular Weight | 112.09 g/mol | [3][7] |

| Appearance | White to gray to brown crystalline powder | [6][7] |

| Melting Point | 98 - 101 °C | [7] |

| Boiling Point | 267.9 °C at 760 mmHg | [5][8][9] |

| Solubility | Sparingly soluble in water (8 g/L at 25 °C); soluble in methanol, ethanol, benzene, and dichloromethane. | [2][4][6][8][9] |

| pKa | 13.96 ± 0.50 (Predicted) | [6][8][9] |

| Density | 1.408 g/cm³ | [5][8] |

| Flash Point | 115.8 °C | [5][8][9] |

| Topological Polar Surface Area | 61.6 Ų | [3][6] |

Synthesis of this compound

The nitration of the pyrrole ring is the primary method for synthesizing this compound.[2][4] A common and efficient method involves the use of sodium peroxodisulfate as an oxidant with sodium nitrite as the nitrating agent. This approach is favored for its mild reaction conditions, high yield, and the use of safer, more affordable reagents, aligning with the principles of green chemistry.[10]

Experimental Protocol: Synthesis via Sodium Peroxodisulfate

This protocol is adapted from a patented method for the preparation of this compound.[10]

Materials:

-

Pyrrole

-

Sodium nitrite (NaNO2)

-

Sodium peroxodisulfate (Na2S2O8)

-

Tetrahydrofuran (THF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a reaction flask, add pyrrole (e.g., 0.7 g, 10 mmol), sodium nitrite (e.g., 2.1 g, 30 mmol), and sodium peroxodisulfate (e.g., 2.379 g, 10 mmol) in a suitable solvent such as tetrahydrofuran (50 ml).[11]

-

Heat the reaction mixture to 60 °C.[11]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, the crude product is obtained.

-

Purify the crude product by column chromatography using a solvent system of petroleum ether:ethyl acetate (4:1) to yield the final product.[10]

Caption: General workflow for the synthesis of this compound.

Analogues of this compound

The this compound scaffold is a cornerstone for a diverse range of analogues with significant biological activities. These analogues are typically synthesized by modifying the pyrrole ring at various positions or by altering the substituents. The pyrrole nucleus is a common feature in many natural products and pharmaceuticals.[12][13]

Some notable analogues and related compounds include:

-

Pyrrolomycins: A class of polyhalogenated antibiotics with a stable nitropyrrole core that exhibit potent activity against Gram-positive bacteria.[12][14]

-

4-Nitropyrrole-2-carboxylic acid and its esters: These are important intermediates in organic synthesis.[6][15]

-

1-(β-D-2-Deoxyribofuranosyl)-3-nitropyrrole: A nucleoside analogue used in DNA studies.[6]

Caption: Logical relationship for developing this compound analogues.

Biological Activities and Applications

Pyrrole derivatives are known for their broad pharmacological potential.[16] The introduction of a nitro group can further enhance or modulate these activities.

-

Antimicrobial and Antifungal Activity: this compound and its analogues have been investigated for their potential as antimicrobial and antifungal agents.[6][7] Natural antibiotics like pyrrolnitrin, which contains a pyrrole ring, are known for their potent activity against various pathogens.[13]

-

Anticancer Properties: Pyrrole-containing compounds have shown promise as anticancer therapies by interacting with cellular targets like kinases and DNA.[6][13][17] Sunitinib, an anticancer drug, features a pyrrole scaffold.[17]

-

Anti-inflammatory Activity: Certain pyrrole derivatives exhibit potent anti-inflammatory properties.[7][13]

-

Applications in Drug Discovery: this compound serves as a valuable intermediate in the synthesis of bioactive molecules for drug discovery.[7] It is also used to create universal bases in primers for DNA sequencing and PCR.[1]

-

Materials Science: The unique electronic properties of this compound make it suitable for developing advanced materials, including conductive polymers and dyes for applications in organic electronics and sensor technologies.[7]

Caption: Role of this compound in a typical drug development workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data Type | Availability |

| 13C NMR | Available (in DMSO-d6)[6][9] |

| 1H NMR | Available (400 MHz in DMSO-d6)[6][9] |

| Infrared (IR) Spectroscopy | Available (KBr disc, nujol mull, vapor phase)[3][6][9] |

| Mass Spectrometry | Available[6][9] |

| Raman Spectroscopy | Available[6][9] |

Safety and Handling

This compound requires careful handling due to its potential hazards. It is irritating to the skin and eyes.[2] It is advisable to avoid breathing the dust and to prevent contact with skin and eyes.[4] The compound may be explosive under high temperature and pressure or in the presence of an open flame.[2] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area with appropriate personal protective equipment.[2]

References

- 1. Buy this compound | 5930-94-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 5930-94-9 [chemnet.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. CN111875531B - Method for preparing this compound based on sodium peroxodisulfate - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 5930-94-9 [chemicalbook.com]

- 16. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data analysis of 3-Nitropyrrole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Nitropyrrole (CAS No: 5930-94-9), a key heterocyclic compound. The document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Overview of Spectroscopic Data

The structural elucidation of this compound (C₄H₄N₂O₂) is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the molecule. The quantitative data derived from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Signal Assignment | Multiplicity | Notes |

| 12.0 | N1-H | Broad Singlet | Labile proton, chemical shift is concentration and solvent dependent. |

| 7.907 | C2-H | Multiplet | Proton adjacent to the nitrogen atom. |

| 6.911 | C5-H | Multiplet | Proton adjacent to the nitrogen atom. |

| 6.689 | C4-H | Multiplet | Proton on the carbon adjacent to the nitro group. |

Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm (Estimated) | Signal Assignment | Notes |

| ~125 | C2 | Chemical shifts for pyrrole carbons are influenced by the electronic effects of substituents. The nitro group is a strong electron-withdrawing group, which deshields the ring carbons, causing a downfield shift. |

| ~135 | C3 | Carbon atom directly attached to the electron-withdrawing nitro group, expected to be significantly deshielded. |

| ~110 | C4 | |

| ~118 | C5 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3286 | N-H Stretch | Pyrrole N-H | Strong |

| 3140, 3130, 3089 | C-H Stretch | Aromatic C-H | Medium |

| 1645 | NO₂ Scissoring | Nitro Group | Strong |

| 1550-1475 | N-O Asymmetric Stretch | Nitro Group | Strong |

| 1360-1290 | N-O Symmetric Stretch | Nitro Group | Strong |

| 1232 | N-O Symmetric Stretch | Nitro Group | Strong |

| 880 | NO₂ Twisting | Nitro Group | Medium |

| 592 | NO₂ Wagging | Nitro Group | Medium |

Data sourced from Elixir International Journal.[2]

Table 4: Mass Spectrometry Data for this compound

Ionization Method: Electron Impact (EI), 75 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 96 | 4.5 | [M - O]⁺ |

| 82 | 7.2 | [M - NO]⁺ |

| 66 | 11.7 | [M - NO₂]⁺ or [C₄H₄N]⁺ |

| 39 | 44.7 | [C₃H₃]⁺ (Cyclopropenyl cation) |

Data sourced from ChemicalBook.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline standard operating procedures for NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and gain structural information.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, a direct insertion probe or Gas Chromatography (GC-MS) can be used.

-

Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is used to induce fragmentation and produce a characteristic mass spectrum.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound (112.09 g/mol ).

-

Analyze the fragmentation pattern. The m/z values of the fragment ions provide clues about the structure of the molecule. For example, the loss of 46 amu corresponds to the loss of a nitro group (NO₂).

-

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structure elucidation involves a systematic integration of data from multiple spectroscopic techniques. The following diagram illustrates this general workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Nitropyrrole: Synthesis, Properties, and Applications in Drug Development and Research

Introduction

3-Nitropyrrole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its pyrrole ring, functionalized with a nitro group at the 3-position, imparts unique electronic properties and reactivity, making it an important intermediate in the synthesis of a wide array of more complex molecules.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly as the core scaffold of pyrrolomycin antibiotics, and in molecular biology as a universal DNA base.

Chemical Identity

Physicochemical Properties

The properties of this compound are summarized in the table below, providing key data for researchers and chemists.

| Property | Value | Reference(s) |

| Molecular Weight | 112.09 g/mol | [1][4] |

| Appearance | White to gray to brown crystalline powder | [2][5] |

| Melting Point | 98 - 101 °C | [2][5] |

| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.408 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Methanol; Insoluble in water. | [3][6] |

| pKa | 13.96 ± 0.50 (Predicted) | [6] |

| LogP | 1.44610 | [6] |

| Topological Polar Surface Area | 61.6 Ų | [1] |

| Flash Point | 115.8 °C | [6] |

| Vapor Pressure | 0.0131 mmHg at 25°C | [6] |

Synthesis and Key Reactions

Experimental Protocol: Synthesis of this compound

A high-yield synthesis of this compound can be achieved via the nitration of pyrrole using sodium nitrite in the presence of an oxidizing agent, sodium peroxodisulfate.[2][7] This method is advantageous due to its use of readily available and safer reagents compared to traditional nitrating agents.[2]

Reaction Scheme:

Pyrrole → this compound (Reagents: NaNO₂, Na₂S₂O₈, THF)

Procedure:

-

To a reaction flask, add pyrrole (0.7 g, 10 mmol), sodium nitrite (2.1 g, 30 mmol), sodium peroxodisulfate (2.379 g, 10 mmol), and tetrahydrofuran (THF, 50 ml).[7]

-

Heat the reaction mixture to 60 °C and stir.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[2][7]

-

Once the reaction is complete (i.e., the starting material is consumed), cool the mixture to room temperature.

-

The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent.[2][7]

-

Evaporation of the solvent from the collected fractions yields the this compound product. This protocol has been reported to achieve a yield as high as 98%.[7]

Key Chemical Reactions: Reduction to 3-Aminopyrrole

A primary application of this compound in synthetic chemistry is its reduction to 3-aminopyrrole. This transformation is crucial as 3-aminopyrroles are key precursors for the synthesis of various biologically active heterocyclic systems, most notably pyrrolo[3,2-d]pyrimidines, which are also known as 9-deazapurines.[8][9] These purine analogs are of significant interest in drug development due to their wide range of therapeutic activities, including antibacterial, antiviral, and anti-inflammatory properties.[8][9]

The reduction of the nitro group can be accomplished using standard chemical methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

References

- 1. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-Nitropyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-nitropyrrole in common organic solvents. Due to a notable absence of quantitative data in publicly available literature, this document focuses on collating existing qualitative information and presenting detailed, standardized experimental protocols for the systematic determination of its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers, enabling them to generate the precise data required for applications in organic synthesis, medicinal chemistry, and materials science. Methodologies for solubility determination via the shake-flask method and stability assessment using high-performance liquid chromatography (HPLC) are described in detail. Furthermore, potential degradation pathways of this compound are discussed based on the known chemistry of nitroaromatic compounds and pyrrole derivatives.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₄H₄N₂O₂. It serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of both a pyrrole ring and a nitro group imparts unique electronic properties and reactivity to the molecule.[3] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective use in drug discovery and development, enabling robust reaction design, formulation, and storage. This guide addresses the current knowledge gap by providing both a summary of what is known and a practical framework for generating new, quantitative data.

Physicochemical Properties of this compound

This compound is typically a colorless to pale yellow, or white to gray to brown, crystalline solid.[1][4] A key stability characteristic is its tendency to dimerize when heated above its melting point.[5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O₂ | [6] |

| Molecular Weight | 112.09 g/mol | [6] |

| Melting Point | ~100-101 °C or 154-156 °C | [1][5][7] |

| Appearance | Colorless to pale yellow or white to gray to brown crystalline powder | [1][4][8] |

Note: Discrepancies in the reported melting point exist in the literature, which may be due to different polymorphic forms or impurities.

Solubility of this compound

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is insoluble in water but soluble in several common organic solvents.[1][2] This is consistent with the general principle that polar aprotic and polar protic solvents can interact favorably with the polar nitro group and the pyrrole's N-H bond, while the overall small size of the molecule allows for dissolution in a range of solvents.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Classification | Predicted Solubility | Reference(s) |

| Water | Polar Protic | Insoluble | [1][2] |

| Methanol | Polar Protic | Soluble | [7][9] |

| Ethanol | Polar Protic | Soluble | [1][2] |

| Dichloromethane | Polar Aprotic | Soluble | [1][2] |

| Benzene | Nonpolar | Soluble | [1][2] |

| Acetone | Polar Aprotic | Expected to be Soluble | [3] |

| Ethyl Acetate | Polar Aprotic | Expected to be Soluble | [3] |

| Toluene | Nonpolar | Expected to be Moderately Soluble | [3] |

| Hexane | Nonpolar | Expected to be Insoluble | [3] |

Quantitative Solubility Data

Table 3: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| 40 | |||

| Ethanol | 25 | ||

| 40 | |||

| Dichloromethane | 25 | ||

| 40 | |||

| Acetone | 25 | ||

| 40 | |||

| Ethyl Acetate | 25 | ||

| 40 | |||

| Toluene | 25 | ||

| 40 |

Stability of this compound

The stability of this compound in solution is a critical factor for its use in multi-step syntheses and for the long-term storage of stock solutions. While specific kinetic data is not available, the chemical literature on related nitroaromatic and pyrrole compounds allows for the prediction of potential degradation pathways.

Potential Degradation Pathways

-

Photodegradation: Pyrrole-containing compounds are known to undergo both direct and indirect photodegradation.[10] Exposure to light, particularly UV radiation, could lead to polymerization or ring-opening reactions. The nitro group may also participate in photochemical reactions.[11]

-

Thermal Degradation: As noted, this compound can dimerize upon heating above its melting point.[5] In solution, elevated temperatures could accelerate decomposition, potentially involving the nitro group.

-

Chemical Degradation: this compound may be susceptible to degradation in the presence of strong acids, bases, or reducing agents. The nitro group can be reduced to an amino group, and the pyrrole ring can be sensitive to strongly acidic conditions.

Quantitative Stability Data

There is a lack of published data on the stability of this compound in organic solvents. The following table can be used to document the results of stability studies.

Table 4: Template for Stability Data of this compound in Solution (at 25°C)

| Solvent | Condition | Half-life (t½) | Major Degradation Products |

| Methanol | Ambient Light | ||

| Dark | |||

| Dichloromethane | Ambient Light | ||

| Dark | |||

| Acetone | Ambient Light | ||

| Dark |

Experimental Protocols

The following sections provide detailed methodologies for determining the quantitative solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

5.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

5.1.2. Procedure

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic solubility studies can help determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution as necessary to fall within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at that temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability Assessment in Solution

This protocol outlines a method to assess the stability of this compound in an organic solvent under specific conditions (e.g., temperature, light exposure).

5.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Amber and clear glass vials with screw caps

-

HPLC system with a UV detector (ideally with a photodiode array detector for peak purity analysis)

-

Temperature-controlled chamber

-

Calibrated light source (for photostability studies)

5.2.2. Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Aliquoting: Distribute aliquots of the stock solution into both amber (for protection from light) and clear vials.

-

Storage Conditions: Store the vials under the desired conditions. For example:

-

Thermal Stability: Place amber vials in a temperature-controlled chamber at 25°C and 40°C.

-

Photostability: Place clear vials in a photostability chamber with a controlled light source, alongside control samples in amber vials.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a vial from each storage condition for analysis.

-

HPLC Analysis: Analyze the samples directly by HPLC. The chromatogram should be monitored for:

-

A decrease in the peak area of the this compound peak.

-

The appearance of new peaks, which indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the half-life (t½) can be calculated from the slope of the line.

-

If possible, identify the degradation products by comparing their retention times to known standards or by using mass spectrometry (LC-MS).

-

Caption: Experimental Workflow for Stability Assessment.

Potential Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's stability might be influenced by environmental factors is crucial. The following diagram illustrates the logical relationship between stability stressors and potential outcomes for this compound.

Caption: Logical Relationship of Stability Stressors.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound in organic solvents. While qualitative data suggests its utility in common laboratory solvents, the lack of quantitative data represents a significant knowledge gap. The detailed experimental protocols provided herein offer a clear path for researchers to systematically determine these crucial parameters. The generation of robust solubility and stability data will be invaluable for the scientific community, enabling more precise and reproducible research in the synthesis and application of this compound and its derivatives.

References

- 1. This compound [chembk.com]

- 2. Nitropyrrole [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5930-94-9 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound|lookchem [lookchem.com]

- 10. mcneill-group.org [mcneill-group.org]

- 11. Spectroscopic investigations on the simulated solar light induced photodegradation of 4-nitrophenol by using three novel copper(II) porphyrin-TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Nitropyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-nitropyrrole. Due to the electron-withdrawing nature of the nitro group, this compound exhibits significantly different reactivity compared to the parent pyrrole ring. This document explores the underlying principles governing these reactions, including regioselectivity and reaction mechanisms. While direct experimental data on the electrophilic substitution of this compound is limited in publicly available literature, this guide extrapolates likely outcomes based on established principles of organic chemistry and data from analogous systems. Detailed hypothetical experimental protocols and quantitative data tables are provided to guide future research in this area.

Introduction to the Reactivity of this compound

Pyrrole is a five-membered aromatic heterocycle that is highly activated towards electrophilic aromatic substitution, with a reactivity comparable to that of phenol and aniline.[1] This high reactivity is due to the participation of the nitrogen lone pair in the aromatic π-system, which increases the electron density of the ring carbons. Electrophilic attack on pyrrole preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediate is stabilized by three resonance structures, whereas attack at the C3 and C4 positions leads to a less stable intermediate with only two resonance structures.[2]

The introduction of a nitro group at the 3-position dramatically alters this reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions on this compound significantly more challenging than on pyrrole itself, requiring more forcing reaction conditions.

Synthesis of this compound

The starting material, this compound, can be synthesized from pyrrole. A common method involves the nitration of pyrrole under controlled conditions that favor the formation of the 3-nitro isomer over the thermodynamically more stable 2-nitro isomer.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrole

-

Sodium nitrite (NaNO₂)

-

Sodium persulfate (Na₂S₂O₈)

-

Tetrahydrofuran (THF)

-

Ethyl ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure: [3]

-

To a reaction flask, add pyrrole (0.7 g, 10 mmol), sodium nitrite (2.1 g, 30 mmol), and sodium persulfate (2.379 g, 10 mmol) in tetrahydrofuran (50 ml).

-

Heat the reaction mixture at 60 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl ether and ethyl acetate (4:1) as the eluent to obtain this compound.

Expected Yield: 98%[3]

Caption: Synthesis of this compound from Pyrrole.

Electrophilic Substitution Reactions of this compound: A Theoretical Framework

The nitro group at the 3-position deactivates the entire pyrrole ring. However, the deactivating effect is expected to be most pronounced at the positions ortho and para to the nitro group (C2 and C4). The remaining C5 position is meta to the nitro group and is, therefore, the most likely site for electrophilic attack. The nitrogen atom's lone pair still exerts an activating, ortho-para directing effect, favoring substitution at C2 and C5. The interplay of these opposing electronic effects will determine the regiochemical outcome.

Caption: Directing effects in this compound.

Based on these considerations, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position .

Specific Electrophilic Substitution Reactions (Projected)

The following sections detail the projected outcomes and hypothetical experimental protocols for key electrophilic substitution reactions on this compound.

Nitration

Further nitration of this compound is expected to be challenging due to the presence of one deactivating nitro group. More forcing conditions than those used for the nitration of pyrrole will likely be required. The major product is anticipated to be 3,5-dinitropyrrole .

Projected Quantitative Data: Nitration of this compound

| Product Name | Reagents | Conditions | Projected Yield | Isomer Ratio (approx.) |

| 3,5-Dinitropyrrole | Fuming HNO₃ / Ac₂O | -10°C to 0°C | Low to Moderate | >90% C5-substitution |

Hypothetical Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Fuming nitric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1.0 eq) in acetic anhydride at -10°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride to the reaction flask, maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Halogenation

Halogenation of this compound is expected to yield the 5-halo-3-nitropyrrole as the major product. Due to the deactivation of the ring, a Lewis acid catalyst may be necessary for chlorination and bromination, which is not typically required for the halogenation of pyrrole.

Projected Quantitative Data: Halogenation of this compound

| Product Name | Reagents | Conditions | Projected Yield | Isomer Ratio (approx.) |

| 5-Bromo-3-nitropyrrole | Br₂ / FeBr₃ | DCM, 0°C to rt | Moderate | >90% C5-substitution |

| 5-Chloro-3-nitropyrrole | Cl₂ / AlCl₃ | DCM, 0°C to rt | Moderate | >90% C5-substitution |

Hypothetical Experimental Protocol: Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask protected from light.

-

Add iron(III) bromide (0.1 eq) to the solution.

-

Cool the mixture to 0°C and add a solution of bromine (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated sodium thiosulfate solution.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by chromatography.

Sulfonation

The sulfonation of pyrrole with a sulfur trioxide-pyridine complex has been reported to yield the 3-sulfonic acid derivative, which is an exception to the general C2/C5 selectivity. This suggests that the sulfonation of this compound might also exhibit unusual regioselectivity. However, based on the strong directing effect of the nitro group, the C5 position is still the most probable site of attack. The use of a mild sulfonating agent like the SO₃-pyridine complex is recommended to avoid polymerization.

Projected Quantitative Data: Sulfonation of this compound

| Product Name | Reagents | Conditions | Projected Yield | Isomer Ratio (approx.) |

| This compound-5-sulfonic acid | SO₃·pyridine complex | Pyridine, 80-100°C | Low | Predominantly C5-substitution |

Hypothetical Experimental Protocol: Sulfonation of this compound

Materials:

-

This compound

-

Sulfur trioxide-pyridine complex

-

Pyridine

-

Barium hydroxide solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Add the sulfur trioxide-pyridine complex (1.5 eq) portion-wise to the solution.

-

Heat the reaction mixture at 80-100°C for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Precipitate the sulfonic acid as its barium salt by adding a saturated solution of barium hydroxide.

-

Filter the barium salt and convert it to the free sulfonic acid or its sodium salt by treatment with sulfuric acid or sodium carbonate, respectively.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. Therefore, it is highly probable that Friedel-Crafts acylation and alkylation of this compound will not proceed under standard conditions. The lone pair of the pyrrole nitrogen can also complex with the Lewis acid catalyst, further deactivating the ring. More potent catalyst systems and forcing conditions might be required, but would likely lead to decomposition. N-protection of the pyrrole might be a prerequisite for any potential success.

Projected Quantitative Data: Friedel-Crafts Acylation of this compound

| Product Name | Reagents | Conditions | Projected Yield | Isomer Ratio (approx.) |

| 5-Acyl-3-nitropyrrole | Acyl halide / AlCl₃ | Nitrobenzene, high temp. | Very Low / No reaction | N/A |

Summary of Projected Electrophilic Substitution Reactions of this compound

| Reaction | Electrophile | Major Product | Key Considerations |

| Nitration | NO₂⁺ | 3,5-Dinitropyrrole | Requires forcing conditions; C5 is the most likely position for the second nitration. |

| Halogenation | X⁺ (X = Cl, Br) | 5-Halo-3-nitropyrrole | May require a Lewis acid catalyst; C5 is the predicted site of substitution. |

| Sulfonation | SO₃ | This compound-5-sulfonic acid | SO₃-pyridine complex is the reagent of choice to avoid polymerization. |

| Friedel-Crafts | R⁺ / RCO⁺ | No reaction expected | The ring is too deactivated; complexation with the Lewis acid is also problematic. |

Mechanistic Visualizations

Caption: General mechanism of electrophilic substitution.

Caption: General experimental workflow.

Conclusion

The electrophilic substitution of this compound presents a significant synthetic challenge due to the strong deactivating effect of the nitro group. Based on fundamental principles of organic chemistry, electrophilic attack is predicted to occur preferentially at the C5 position. This guide provides a theoretical framework and hypothetical protocols to aid researchers in exploring the chemistry of this interesting, yet understudied, molecule. Further experimental investigation is required to validate these predictions and to fully elucidate the reactivity and synthetic utility of this compound and its derivatives.

References

The Ascendant Therapeutic Promise of 3-Nitropyrrole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. The introduction of a nitro group at the 3-position of this scaffold gives rise to 3-nitropyrrole derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. It is designed to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Recent research has highlighted the potential of this compound derivatives as a promising avenue for the development of novel anticancer agents. Studies have demonstrated that these compounds can exhibit significant cytotoxicity against various human cancer cell lines.

Quantitative Cytotoxicity Data

The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a series of synthetic nitro-pyrrolomycin derivatives, some of which feature a nitro group on the pyrrole ring, against colon (HCT116) and breast (MCF-7) cancer cell lines.

| Compound | HCT116 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] |

| (3,5-Dichloro-2-methoxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | 8.3 ± 1.9 | 57.7 ± 11.2 |

| (4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone | 10.4–5.5 | 65.8 ± 10.5 |

| (3,5-Dichloro-2-methoxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone | >0.01–0.9 | 224.9 ± 22.7 |

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, preliminary studies suggest their involvement in critical cellular processes. The cytotoxic effects of some nitro-pyrrolomycin derivatives have been linked to the induction of apoptosis.[1] The presence of the electron-withdrawing nitro group is thought to enhance the biological reactivity of these compounds.[1]

A proposed workflow for investigating the anticancer mechanism of this compound derivatives is outlined below. This process begins with the synthesis of a compound library, followed by in vitro cytotoxicity screening to identify lead compounds. Mechanistic studies on these leads would then elucidate their effects on the cell cycle, apoptosis, and specific signaling pathways.

Workflow for Anticancer Evaluation

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for a 3-farnesylpyrrole derivative, a naturally occurring terpenyl-α-nitropyrrole.[2]

| Compound | Test Organism | MIC (µg/mL)[2] |

| 3-Farnesylpyrrole | MRSA | 2.8 |

Additionally, synthetic nitro-pyrrolomycins have demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.[1]

| Compound | S. aureus MBC (µM)[1] | P. aeruginosa MBC (µM)[1] |

| (3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone | 1.2 ± 0.7 | 1.6 ± 0.4 |

Mechanism of Action

The mechanism of antimicrobial action for some nitropyrrole derivatives is thought to involve the disruption of the bacterial cell membrane.[3] It is hypothesized that these compounds may act as protonophores, dissipating the proton motive force across the bacterial membrane, which is essential for ATP synthesis and other vital cellular functions.[3] This mechanism is advantageous as it targets a fundamental aspect of bacterial physiology, potentially lowering the likelihood of resistance development.[3]

The following diagram illustrates the proposed mechanism of action for a protonophoric antimicrobial agent.

References

A Literature Review on the Discovery and History of Nitropyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, history, biosynthesis, and chemical synthesis of nitropyrrole-containing natural products. These compounds, while relatively rare, exhibit significant biological activities that make them of great interest to the chemistry and drug development communities.

Introduction to Nitropyrroles

Nitropyrroles are a class of heterocyclic organic compounds characterized by a pyrrole ring substituted with at least one nitro group (-NO₂). Their presence in nature is infrequent, which makes each discovery notable.[1][2] Natural nitropyrroles are broadly categorized into two main classes based on the position of the nitro group: the α-nitropyrroles (nitro group at position 2 or 5) and the β-nitropyrroles (nitro group at position 3 or 4).[1][2] These compounds have attracted considerable attention due to their unique structures and potent biological activities, which range from antimicrobial to cytotoxic.[1][3] This review covers the key milestones from their initial isolation to recent advancements in their total synthesis.

Discovery of Nitropyrrole Natural Products

The journey of nitropyrroles began over three decades ago with the isolation of the first β-nitropyrrole-containing antibiotics.[3]

β-Nitropyrrole-Containing Natural Products: The Pyrrolomycins

The first natural products bearing a β-nitropyrrole functionality were Pyrrolomycin A and B, isolated in 1981 by Ezaki and coworkers.[1][3] They were discovered in the culture broths of Actinosporangium vitaminophilum from a soil sample in Japan.[1][3] This discovery was followed by the identification of other members of the pyrrolomycin family:

-

Pyrrolomycin E (1983): Co-produced with pyrrolomycins A and B.[1]

-

Dioxapyrrolomycin (Pyrroxamycin) (1987): The first tricyclic member of the family, isolated from Streptomyces sp. S46506. It was also the first in this class to possess a stereogenic center.[1]

-

Pyrrolomycins G and H (2005): Isolated from cultures of Streptomyces fumanus.[1]

The structures of these compounds were determined using spectroscopic data, X-ray analysis, and synthetic studies.[1] The pyrrolomycins generally exhibit strong antimicrobial activity, particularly against Gram-positive bacteria and some fungi.[3] Dioxapyrrolomycin also shows activity against some Gram-negative bacteria.[3]

α-Nitropyrrole-Containing Natural Products: Heronapyrroles and Nitropyrrolins

For nearly three decades, the pyrrolomycins were the only known examples of nitropyrrole natural products. This changed in 2010 with the discovery of the first natural products containing a 2-nitropyrrole (α-nitropyrrole) moiety.[1]

-

Heronapyrroles A–C: Isolated by Capon and co-workers from a marine-derived Streptomyces sp. (CMB-M0423).[1] These nitropyrroloterpenes feature a 2-nitro-4-farnesylpyrrole core.[1] They display promising and selective activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with no cytotoxicity toward mammalian cell lines.[1]

-

Nitropyrrolins A–E: Discovered almost simultaneously by Fenical and co-workers from the marine sediment bacterium MAR4 strain CNQ-509.[1] Structurally related to the heronapyrroles, the nitropyrrolins did not show significant antibacterial activity but exhibited interesting cytotoxicity against the human colon carcinoma cell line HCT-116.[1][3]

Data Presentation

The following table summarizes the key details of major naturally occurring nitropyrroles.

| Compound Name | Class | Year of Discovery | Source Organism | Key Biological Activity | IC₅₀ / MIC Value |

| Pyrrolomycin A | β-Nitropyrrole | 1981 | Actinosporangium vitaminophilum | Antibacterial (Gram-positive), Antifungal | S. aureus: 0.1 µg/mL |

| Pyrrolomycin B | β-Nitropyrrole | 1981 | Actinosporangium vitaminophilum | Antibacterial (Gram-positive), Antifungal | S. aureus: 0.05 µg/mL |

| Dioxapyrrolomycin | β-Nitropyrrole | 1987 | Streptomyces sp. S46506 | Antibacterial (Gram-positive, some Gram-negative) | S. aureus: 0.1 µg/mL, E. coli: 25 µg/mL |

| Heronapyrrole A | α-Nitropyrrole | 2010 | Streptomyces sp. CMB-M0423 | Antibacterial (Gram-positive) | S. aureus: 1.1 µM (IC₅₀) |

| Heronapyrrole B | α-Nitropyrrole | 2010 | Streptomyces sp. CMB-M0423 | Antibacterial (Gram-positive) | S. aureus: 0.6 µM (IC₅₀) |

| Heronapyrrole C | α-Nitropyrrole | 2010 | Streptomyces sp. CMB-M0423 | Antibacterial (Gram-positive) | S. aureus: 0.6 µM (IC₅₀) |

| Nitropyrrolin A | α-Nitropyrrole | 2010 | MAR4 strain CNQ-509 | Cytotoxic | HCT-116: 5.7 µM (IC₅₀) |

Biosynthesis of Nitropyrroles

The biological pathways leading to nitropyrroles are complex and a subject of ongoing research, particularly the origin of the nitro group.

Biosynthesis of Pyrrolnitrin

While technically a phenylpyrrole, the biosynthesis of the antifungal agent pyrrolnitrin in Pseudomonas fluorescens provides a well-studied model for nitro group introduction.[4][5] The process is encoded by the prnABCD gene operon and starts from L-tryptophan.[4][5]

The key enzymatic steps are:

-

prnA: A tryptophan 7-halogenase catalyzes the chlorination of L-tryptophan.[6][7]

-

prnB: This enzyme facilitates a complex ring rearrangement and decarboxylation.[5][7]

-

prnC: A second chlorination occurs at the 3-position of the pyrrole ring.[5][7]

-

prnD: An oxygenase catalyzes the final step, the oxidation of the amino group to a nitro group to form pyrrolnitrin.[5][7]

Biosynthesis of Pyrrolomycins

The biosynthesis of the pyrrolomycin antibiotics is less defined. Studies suggest that the pyrrole ring originates from L-proline.[1] Pyrrolomycin C is believed to be the precursor to other pyrrolomycins through subsequent reduction, nitration, and methylation steps.[1] The biochemical mechanism for the introduction of the nitro group remains ambiguous. Three potential mechanisms have been proposed:

-

Oxidation of an amino group (similar to pyrrolnitrin).[1]

-

Nitration mediated by nitric oxide synthase (NOS).[1]

-

Direct electrophilic nitration.[1]

Proposed Biosynthesis of Heronapyrroles

A biosynthetic pathway for the α-nitropyrrole containing heronapyrroles has been proposed by Capon and Stark.[1] The pathway begins with the formation of a pyrroloterpene framework through the aromatic substitution of a pyrrole precursor with farnesyl pyrophosphate (FPP). This is followed by nitration and a series of oxidative functionalizations of the farnesyl side chain to yield the various heronapyrrole structures.[1]

Chemical Synthesis and Experimental Protocols

The unique structures of nitropyrroles have made them attractive targets for total synthesis.

Synthesis of Pyrrolomycins

Most synthetic efforts have targeted Pyrrolomycin A. An early synthesis by Koyama and co-workers unambiguously confirmed its structure.[1] The key step involved the direct chlorination of 3-nitropyrrole.[1]

Synthesis of α-Nitropyrroles

The first total synthesis of Heronapyrrole C was reported in 2012 by Stark and co-workers.[1] More recent and versatile approaches have been developed to access the 2-nitropyrrole core. A notable strategy developed by Brimble, Furkert, and Ding involves a Sonogashira cross-coupling to efficiently assemble the 2-nitro-4-alkylpyrrole core with complete regioselectivity.[8][9] This method has been applied to the total synthesis of Nitropyrrolins A and B.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitropyrrole [10]

This protocol describes the regioselective nitration of pyrrole, a key starting material for many α-nitropyrrole syntheses.

-

Reagents and Materials:

-

Pyrrole

-

Nitric Acid (fuming)

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

-

-

Procedure:

-

A solution of pyrrole in acetic anhydride is prepared in a round-bottom flask and cooled to -10 °C in an ice-salt bath.

-

A solution of fuming nitric acid in acetic anhydride is prepared separately and cooled.

-

The nitric acid solution is added dropwise to the stirred pyrrole solution, maintaining the temperature below -5 °C.

-

After the addition is complete, the reaction mixture is stirred at -10 °C for an additional 2 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-nitropyrrole. The structure should be confirmed by NMR spectroscopy.[10]

-

Protocol 2: Synthesis of this compound [11]

This protocol provides a method for synthesizing the key precursor for β-nitropyrrole compounds.

-

Reagents and Materials:

-

Pyrrole

-

Sodium nitrite (NaNO₂)

-

Sodium persulfate (Na₂S₂O₈)

-

Tetrahydrofuran (THF)

-

Ethyl ether and Ethyl acetate for column chromatography

-

-

Procedure:

-

Pyrrole (10 mmol), sodium nitrite (30 mmol), and sodium persulfate (10 mmol) are added to a reaction flask containing 50 ml of tetrahydrofuran.

-

The mixture is heated to 60 °C and the reaction is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

-

The crude product obtained after workup (details typically involve filtration and solvent evaporation) is purified by column chromatography using a mixture of ethyl ether and ethyl acetate (4:1) as the eluent.

-

This procedure reportedly affords this compound in high yield (98%).[11]

-

Conclusion

The field of nitropyrroles, though dealing with a rare class of natural products, has grown significantly since the first discovery in 1981. From the initial isolation of the β-nitropyrrole pyrrolomycins to the more recent discovery of the α-nitropyrrole heronapyrroles and nitropyrrolins, these compounds have consistently demonstrated potent and interesting biological activities. While significant progress has been made in understanding their biosynthesis and in achieving their total synthesis, questions remain, particularly concerning the enzymatic nitration mechanisms. The development of robust synthetic routes opens the door for further structure-activity relationship studies and the potential design of novel therapeutic agents based on the nitropyrrole scaffold.

References

- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of pyrrolnitrin and other phenylpyrrole derivatives by bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Deep Dive into the Reactivity of 3-Nitropyrrole Versus Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative reactivity of 3-nitropyrrole and its primary isomer, 2-nitropyrrole. Understanding the nuanced differences in the chemical behavior of these isomers is paramount for their application in medicinal chemistry and materials science, where the pyrrole scaffold is a ubiquitous and vital component. This document provides a comprehensive analysis of their electronic properties, reactivity in various chemical transformations, and the underlying principles governing their behavior, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

The position of the nitro substituent on the pyrrole ring profoundly influences the molecule's electronic distribution and, consequently, its reactivity. Electrophilic substitution on the parent pyrrole ring preferentially occurs at the C2 position, making 2-nitropyrrole the kinetically favored product of direct nitration. The electron-withdrawing nature of the nitro group deactivates the pyrrole ring to further electrophilic attack while activating it towards nucleophilic substitution. This guide will demonstrate that while both isomers exhibit this general trend, the specific positional isomerism leads to significant and exploitable differences in their reactivity profiles concerning electrophilic and nucleophilic substitution, acidity, and reduction potential.

Comparative Physicochemical and Spectroscopic Properties

The location of the nitro group has a distinct impact on the physical and spectroscopic properties of nitropyrrole isomers. These differences, summarized below, provide initial insights into their divergent electronic environments.

| Property | This compound | 2-Nitropyrrole | References |

| Predicted pKa | 13.96 | No data available | [1][2][3][4] |

| Melting Point (°C) | 100-101 | No data available | [5] |

| Appearance | White to gray to brown crystalline powder | Not specified | [5] |

Table 1: Physicochemical Properties of Nitropyrrole Isomers

Spectroscopic Analysis: 1H and 13C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. The chemical shifts (δ) of the protons and carbons in the pyrrole ring are sensitive to the electron-withdrawing effects of the nitro group.

| Nucleus | Position | This compound (δ, ppm) | 2-Nitropyrrole (δ, ppm) | References |

| 1H | H2 | ~7.0 | - | [6] |

| H4 | ~6.5 | ~6.8 | [6] | |

| H5 | ~7.0 | ~7.2 | [6] | |

| 13C | C2 | ~120 | ~128 | [5][6][7][8][9][10][11][12][13][14] |

| C3 | ~125 (C-NO2) | ~110 | [5][6][7][8][9][10][11][12][13][14] | |

| C4 | ~110 | ~115 | [5][6][7][8][9][10][11][12][13][14] | |

| C5 | ~120 | ~122 | [5][6][7][8][9][10][11][12][13][14] |

Table 2: Comparative 1H and 13C NMR Chemical Shifts of Nitropyrrole Isomers (Note: Exact chemical shifts can vary with solvent and concentration. The data presented is an approximate compilation from available resources.)

The downfield shift of the protons and carbons in 2-nitropyrrole, particularly at the C5 position, compared to this compound, is indicative of the strong electron-withdrawing effect of the nitro group at the C2 position, which is efficiently transmitted through the conjugated system.

Reactivity in Electrophilic Aromatic Substitution

Pyrrole is a highly activated aromatic system, readily undergoing electrophilic substitution. However, the introduction of a deactivating nitro group significantly tempers this reactivity. The position of this deactivating group is critical in directing subsequent electrophilic attacks.

Orientation of Electrophilic Attack

Electrophilic substitution on an unsubstituted pyrrole ring demonstrates a strong preference for the C2 (or α) position over the C3 (or β) position. This is due to the superior stabilization of the cationic intermediate (arenium ion) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge, which is a relatively stable arrangement. In contrast, attack at C3 results in only two resonance contributors for the intermediate.

For nitropyrroles, the existing nitro group strongly deactivates the ring towards further electrophilic attack. In the case of 2-nitropyrrole , the C4 and C5 positions are the most likely sites for further substitution, with the C4 position being slightly more favored due to reduced steric hindrance and electronic effects. For This compound , the C2 and C5 positions (both α to the nitrogen) are the most activated for subsequent electrophilic attack, with the C5 position generally being the preferred site.

Experimental Protocol: Nitration of Pyrrole

Due to the acid-sensitivity of the pyrrole ring, which can lead to polymerization in the presence of strong acids, milder nitrating agents are employed.[6]

Objective: To synthesize a mixture of 2-nitropyrrole and this compound.

Materials:

-

Pyrrole

-

Acetic anhydride

-

Fuming nitric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of acetic anhydride in dichloromethane is cooled to -10 °C in an ice-salt bath.

-

Fuming nitric acid is added dropwise to the cooled acetic anhydride solution while maintaining the temperature below 0 °C to form acetyl nitrate in situ.

-

A solution of pyrrole in dichloromethane is then added dropwise to the acetyl nitrate solution, ensuring the temperature does not exceed 0 °C.

-

The reaction mixture is stirred at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of 2-nitropyrrole and this compound, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.

Reactivity in Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the pyrrole ring to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for the electron-rich pyrrole. The reactivity in SNAr is highly dependent on the position of the nitro group and the leaving group.

While direct comparative kinetic data for 2- and this compound in SNAr reactions is scarce, studies on analogous systems like nitropyrazoles have shown that the position of the nitro group dramatically influences reactivity. For instance, in N-substituted nitropyrazoles, a nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than a nitro group at the 3-position.[15] This suggests that in nitropyrroles, the ability of the ring to stabilize the intermediate Meisenheimer complex is the determining factor.

For a hypothetical nucleophilic substitution of a leaving group (e.g., a halogen) on a nitropyrrole, the nitro group must be in a position to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Acidity of the N-H Proton

Reduction of the Nitro Group

The nitro group of nitropyrroles can be reduced to an amino group, providing a synthetic entry to aminopyrroles, which are valuable building blocks. The ease of reduction can be influenced by the position of the nitro group. While specific reduction potentials for 2- and this compound are not available for a direct comparison, studies on related nitroaromatic compounds indicate that the electronic environment can affect the reduction potential.

Experimental Protocol: Reduction of a Nitropyrrole

Objective: To reduce a nitropyrrole to the corresponding aminopyrrole.

Materials:

-

Nitropyrrole isomer (2- or this compound)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

The nitropyrrole is dissolved in ethanol.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the nitropyrrole solution.

-

The reaction mixture is heated at reflux for a specified period, with progress monitored by TLC.

-

After cooling to room temperature, the mixture is carefully neutralized with a sodium hydroxide solution.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude aminopyrrole.

-

The product can be further purified by chromatography or crystallization.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 5930-94-9 [chemicalbook.com]

- 5. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(5930-94-9) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bioactive 3-Nitropyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of bioactive 3-nitropyrrole compounds, a class of molecules with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Introduction to Bioactive this compound Compounds

This compound-containing compounds are a diverse group of natural and synthetic molecules that exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. Notable examples from nature include the pyrrolomycins, heronapyrroles, and pyrrolnitrin. The presence of the electron-withdrawing nitro group on the pyrrole ring is often crucial for their bioactivity. Understanding the precise mechanisms by which these compounds exert their effects is essential for their development as therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of various this compound compounds against different cell lines and pathogens.

Table 1: Antibacterial Activity of Pyrrolomycin Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrrolomycin C | Staphylococcus aureus | 0.05 | [1] |

| Pyrrolomycin D | Staphylococcus aureus | 0.025 | [1] |

| Pyrrolomycin F | Staphylococcus aureus | >128 | [1] |

| Synthetic Nitro-Pyrrolomycin 5c | Staphylococcus aureus | 1.6 ± 0.4 | |

| Synthetic Nitro-Pyrrolomycin 5d | Pseudomonas aeruginosa | 1.6 ± 0.2 | |

| Fluorinated Pyrrolomycin 4 | Staphylococcus aureus | 0.073 | [2] |

Table 2: Anticancer Activity of Synthetic Pyrrole and this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Alkynylated Pyrrole Derivative 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [3] |

| Alkynylated Pyrrole Derivative 12l | A549 (Lung Carcinoma) | 3.49 ± 0.30 | [3] |

| 3-Nitrophenyl containing Pyrrole Derivative 6g | HeLa (Cervical Cancer) | 4.49 ± 0.32 | [4] |

| 3-Nitrophenyl containing Pyrrole Derivative 6g | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [4] |

| 3-Nitrophenyl containing Pyrrole Derivative 6g | DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [4] |

Key Mechanisms of Action and Experimental Protocols

This section details the primary mechanisms of action identified for bioactive this compound compounds and provides protocols for the key experiments used to elucidate these mechanisms.

Inhibition of the Mitochondrial Electron Transport Chain by Pyrrolnitrin

Pyrrolnitrin, a broad-spectrum antifungal agent, primarily acts by inhibiting the mitochondrial electron transport chain (ETC). Specifically, it has been shown to block electron flow at Complex I (NADH:ubiquinone oxidoreductase) and potentially other sites within the ETC. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.[5]